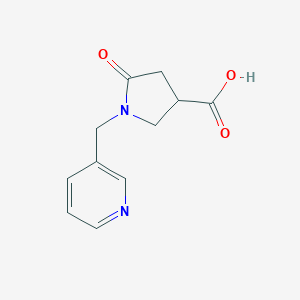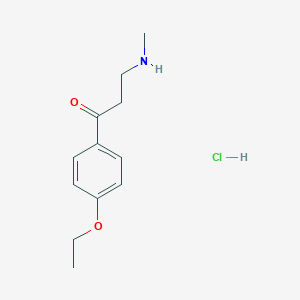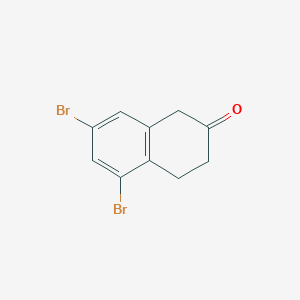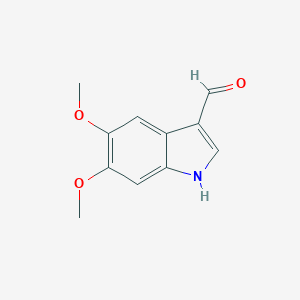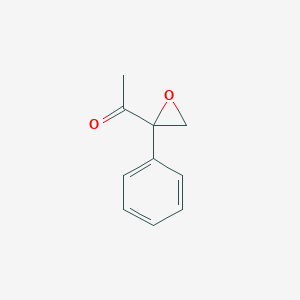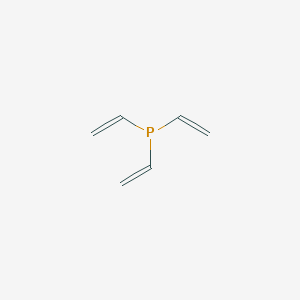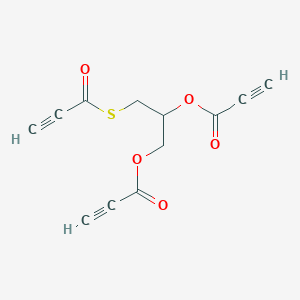![molecular formula C21H25N5O4 B117783 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid CAS No. 150594-88-0](/img/structure/B117783.png)
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in the immune system, specifically in the signaling pathways of cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mechanism Of Action
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid exerts its therapeutic effects by selectively inhibiting JAK3, which is a key component of the signaling pathways of cytokine receptors. By inhibiting JAK3, 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction in inflammation and a decrease in disease activity.
Biochemical And Physiological Effects
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, the drug has been shown to have immunosuppressive effects, including a decrease in T-cell proliferation and a decrease in the production of immunoglobulins. 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has also been shown to have a positive effect on bone metabolism, with studies showing an increase in bone mineral density in patients with rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has a number of advantages and limitations for use in lab experiments. One advantage is its selectivity for JAK3, which allows for the specific inhibition of this target without affecting other signaling pathways. This makes 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid a useful tool for studying the role of JAK3 in various biological processes. However, one limitation is that 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid. One area of interest is the potential use of the drug in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another area of interest is the development of new JAK3 inhibitors with improved pharmacokinetic properties. Finally, there is a need for further research on the long-term safety and efficacy of 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid in patients with autoimmune diseases.
Synthesis Methods
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis begins with the reaction of 4-(4-aminophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-6-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding pyridazine. The pyridazine is then reacted with 4-(chloromethyl)benzoyl chloride to form the key intermediate, which is subsequently reacted with cyclohexylamine to form 4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid.
Scientific Research Applications
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with these conditions.
properties
CAS RN |
150594-88-0 |
|---|---|
Product Name |
4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid |
Molecular Formula |
C21H25N5O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[[6-(4-carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H25N5O4/c1-25(15-9-7-14(8-10-15)21(29)30)19(27)16-11-17(24-26(2)20(16)28)12-3-5-13(6-4-12)18(22)23/h3-6,11,14-15H,7-10H2,1-2H3,(H3,22,23)(H,29,30) |
InChI Key |
WHLXSPFASDAHOU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC(=N1)C2=CC=C(C=C2)C(=N)N)C(=O)N(C)C3CCC(CC3)C(=O)O |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)C2=CC=C(C=C2)C(=N)N)C(=O)N(C)C3CCC(CC3)C(=O)O |
synonyms |
4-[[6-(4-carbamimidoylphenyl)-2-methyl-3-oxo-pyridazine-4-carbonyl]-me thyl-amino]cyclohexane-1-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




